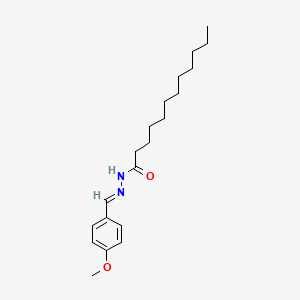![molecular formula C18H17N3OS B11985405 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985405.png)
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of a thiosemicarbazide derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinones have been investigated for their antimicrobial, antifungal, and anticancer properties. The compound may exhibit similar activities, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been shown to possess anti-inflammatory and analgesic properties, which could be relevant for the treatment of various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to various physiological responses.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
Benzylidenehydrazine derivatives: Known for their diverse biological activities.
Uniqueness
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is unique due to its specific structure, which combines the thiazolidinone ring with benzylidene and hydrazinylidene moieties. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
分子式 |
C18H17N3OS |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)11-16-17(22)20-18(23-16)21-19-12-14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+ |
InChIキー |
VQOSRGSWAUCVNL-XDHOZWIPSA-N |
異性体SMILES |
CC1=CC=CC=C1CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2 |
正規SMILES |
CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-tert-butyl-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985326.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985342.png)
![2-{4-[(2-Bromo-benzoyl)-hydrazonomethyl]-phenoxy}-N-phenyl-acetamide](/img/structure/B11985343.png)


![N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11985362.png)
![[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate](/img/structure/B11985368.png)

![(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985375.png)
![2-[1-(2-Chlorophenyl)-3-(4-chlorophenyl)-3-oxopropyl]propanedinitrile](/img/structure/B11985382.png)
![4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11985388.png)
![6-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11985389.png)
![5-(2,5-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11985395.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985396.png)
